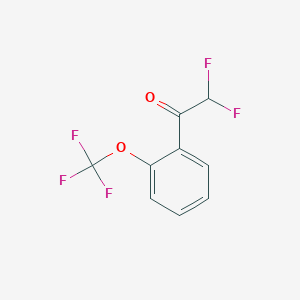

2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone

Descripción

2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone is a fluorinated aromatic ketone featuring a difluoroacetophenone core substituted with a trifluoromethoxy group at the ortho position of the phenyl ring. Fluorinated ethanones are widely studied for their chemical stability, electronic effects, and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in synthesis .

Propiedades

Fórmula molecular |

C9H5F5O2 |

|---|---|

Peso molecular |

240.13 g/mol |

Nombre IUPAC |

2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H5F5O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H |

Clave InChI |

SVRJIGQKLPBPEL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)C(F)F)OC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

General Overview

The synthesis of this compound generally involves:

- Introduction of the difluoromethyl ketone moiety onto an aromatic ring.

- Installation or presence of the trifluoromethoxy group on the aromatic ring.

- Use of fluorinated building blocks or fluorination reagents.

- Application of nucleophilic substitution, oxidation, and coupling reactions under controlled conditions.

Preparation Methods

Nucleophilic Aromatic Substitution and Difluoromethylation

One approach involves nucleophilic aromatic substitution on a suitably substituted aryl halide, followed by difluoromethylation steps:

Starting from 2-fluorobenzaldehyde derivatives, nucleophilic substitution with fluorinated alkoxy groups (e.g., trifluoromethoxy phenol derivatives) can be performed under nitrogen atmosphere using triphenylphosphine and diethyl azodiformate (DEAD) in tetrahydrofuran (THF) at 5–50 °C for 0.5 to 24 hours. This leads to the formation of difluoroethoxy-substituted intermediates.

Subsequent oxidation or transformation steps convert these intermediates into the target difluoromethyl ketone structure.

Base-Mediated Dehydrosulfonylation of Difluoromethylated Benzoates

A robust method to access difluoromethyl ketones involves:

Preparation of a-(phenylsulfonyl)difluoromethylated benzoates from reactions between simple aldehydes and reagents like phenylsulfonyl difluoromethyl (PhSO2CF2H) or its trimethylsilyl derivative (TMSCF2SO2Ph).

These intermediates undergo base-mediated dehydrosulfonylation using lithium bis(trimethylsilyl)amide (LHMDS) in THF at room temperature, yielding 1-aryl-2,2-difluoro enol benzoates, which are precursors to the difluoromethyl ketone functionality.

This method provides moderate to good yields and allows for structural diversity in the aromatic moiety.

Oxidation and Functional Group Transformations via Diazo Intermediates

Another route involves:

Formation of alkyl aryl ethers by nucleophilic aromatic substitution between sodium alkoxides and 2-fluorobenzaldehyde.

Oxidation of the aldehyde group to carboxylic acid using silver oxide prepared in situ.

Conversion of the carboxylic acid to α-diazoketones via reaction with ethyl chloroformate and diazomethane under cold conditions.

Subsequent transformations of the diazoketone intermediate can lead to the target difluoromethyl ketones or related derivatives.

Fluorination via Difluoro Enol Silyl Ethers

Difluoro enol silyl ethers can be synthesized from trifluoromethyl ketones and used as versatile intermediates.

These intermediates undergo trifluoromethylthiolation or trifluoromethylation reactions using reagents such as N-trifluoromethylthiodibenzenesulfonimide or FeCl2 catalysts in dry acetonitrile at room temperature.

The resulting products include difluoro-substituted ketones with trifluoromethylthio or trifluoromethyl groups on the aromatic ring.

Data Summary Table of Key Preparation Methods

Notes on Method Selection

The base-mediated dehydrosulfonylation method (Method 2) is advantageous for its operational simplicity and ability to generate diverse substituted aromatic difluoromethyl ketones.

The nucleophilic aromatic substitution approach (Method 1) is suitable when starting from phenol derivatives bearing trifluoromethoxy groups, allowing direct installation of the fluorinated ether moiety.

The diazoketone intermediate route (Method 3) is more complex but provides opportunities for further functionalization via transition metal-catalyzed reactions.

The difluoro enol silyl ether pathway (Method 4) offers a modern approach with potential for late-stage functionalization and incorporation of trifluoromethyl groups.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Mecanismo De Acción

The mechanism by which 2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the context .

Comparación Con Compuestos Similares

Difluoro vs. Trifluoro Derivatives

- 2,2-Difluoro vs. Synthetic Routes: Trifluoro derivatives often employ trifluoroacetic anhydride () or Pd-catalyzed coupling (), whereas difluoro analogs use silyl enolate chemistry () or nucleophilic fluorination .

Physical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2,2-Difluoro-1-(4-methoxyphenyl)ethanone | C9H8F2O2 | 186.16 | Not reported | 1.22 (predicted) |

| 2,2-Difluoro-1-(3-methyl-5-(methylthio)phenyl)ethanone | C10H10F2OS | 216.25 | 300.7 (predicted) | 1.22 (predicted) |

| 2,2-Difluoro-1-(2-thienyl)ethanone | C6H4F2OS | 162.16 | Not reported | Not reported |

- Notable Trends: Thienyl and methylthio substituents increase molecular weight and boiling points. Methoxy groups reduce density slightly compared to halogenated derivatives.

General Approaches for Difluoroethanones

- Pd-Catalyzed α-Arylation: Used for synthesizing 2,2-difluoro-1-(pyrrolidin-1-yl)ethanone derivatives via coupling with aryl bromides ().

- Fries Rearrangement: Applied to trifluoroacetophenones (e.g., 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone, ), suggesting adaptability for difluoro systems with proper catalysts.

- Nucleophilic Fluorination : Substitution of chloro or hydroxyl groups with fluorine using agents like KF or AgF .

Case Study: 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone

Step 1 : Bromination of 2-(trifluoromethoxy)phenyl derivatives.

Step 2: Pd-catalyzed coupling with 2,2-difluoro-1-(trimethylsilyl)ethanone.

Step 3 : Acidic workup to yield the target compound.

Actividad Biológica

2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone, a fluorinated organic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone is , with a molecular weight of 240.1293 g/mol. It is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, a study investigating various fluorinated derivatives found that the introduction of fluorine increases the lipophilicity of the compounds, enhancing their ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. In particular, compounds with trifluoromethyl groups demonstrated increased potency against human cancer cell lines compared to their non-fluorinated counterparts .

Table 1: Cytotoxicity Data of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.85 |

| Compound B | MRC5 | 4.05 |

| 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone | MV4-11 | TBD |

Histone Deacetylase Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs). Fluorinated compounds have been shown to inhibit HDACs effectively, which play a crucial role in cancer progression. A study highlighted that fluorinated derivatives exhibited stronger inhibition of HDACs compared to non-fluorinated versions. The compound with a trifluoromethyl substituent showed IC50 values as low as 0.88 µM against specific HDAC isoforms .

Table 2: HDAC Inhibition Potency

| Compound | HDAC Target | IC50 (µM) |

|---|---|---|

| Largazole | HDAC1-3 | 3.64 |

| Trifluoromethyl Derivative | HDAC1-3 | 0.88 |

| 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone | TBD | TBD |

The mechanism through which 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone exerts its biological effects is believed to involve the modulation of gene expression via HDAC inhibition. The presence of fluorine atoms enhances the compound's ability to interact with target proteins involved in cellular signaling pathways.

Case Studies

- Fluorinated Compound Efficacy : A research study evaluated various fluorinated compounds for their efficacy against different cancer cell lines. The results indicated that those with higher degrees of fluorination exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

- In Vivo Studies : In vivo experiments conducted on animal models demonstrated that compounds similar to 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone did not show significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed α-arylation of trimethylsilyl enolates. Key parameters include:

- Temperature : Maintain 0–10°C during fluorination to prevent side reactions.

- Catalysts : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for coupling reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/acetone mixtures for high purity .

- Monitoring : Track reaction progress using GC-MS or TLC (Rf ≈ 0.5 in hexane/EtOAc 4:1) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm fluorine substitution patterns (¹⁹F NMR: δ -110 to -120 ppm for CF₃O; δ -90 to -100 ppm for CF₂) .

- XRD : Refine crystal structures using SHELXL (monoclinic P2₁/c space group, Z = 4) for absolute configuration .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 281.0652 for C₁₀H₆F₅O₂) .

Q. What are the primary chemical reactions involving this fluorinated ketone?

- Reactivity Profile :

- Reduction : Convert the ketone to a secondary alcohol using NaBH₄ in THF (yield >80%) .

- Oxidation : Form carboxylic acids via KMnO₄ in acidic conditions (caution: overoxidation risks) .

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

Advanced Research Questions

Q. How do structural modifications (e.g., CF₃O vs. CF₃ substitution) alter the compound’s biological interactions?

- Case Study : Replace the trifluoromethoxy group with CF₃ and compare binding affinities to cytochrome P450 enzymes using molecular docking (AutoDock Vina).

- Findings : CF₃O enhances π-π stacking with aromatic residues (ΔG ≈ -9.2 kcal/mol vs. -8.5 kcal/mol for CF₃) .

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Contradiction Analysis :

- Issue : Discrepancies in bond lengths (XRD vs. DFT calculations).

- Resolution : Use high-resolution synchrotron XRD (λ = 0.7 Å) and B3LYP/6-311+G(d,p) optimization to reconcile data. SHELXL refinement with TWINABS is critical for twinned crystals .

Q. What strategies optimize yield in large-scale synthesis while minimizing fluorine loss?

- Process Chemistry :

- Flow Reactors : Achieve 95% yield in continuous flow systems (residence time: 30 min, 50°C) vs. 78% in batch .

- Fluorine Retention : Use HF scavengers (e.g., KF/18-crown-6) during workup .

Key Methodological Recommendations

- Crystallography : Always refine structures with SHELXL and validate using R-factor convergence (<5%) .

- Fluorination : Prioritize anhydrous conditions to avoid hydrolysis of CF₃O groups .

- Biological Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics with immobilized enzymes .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.